molecular formula C27H27BrN4O4 B2730245 N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide CAS No. 850903-88-7

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide

Cat. No.: B2730245
CAS No.: 850903-88-7
M. Wt: 551.441
InChI Key: RVJLYEBNSKSYFO-UHFFFAOYSA-N
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Description

N-{4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a synthetic small molecule featuring a 3,4,5-triethoxybenzamide core linked via a phenyl group to a 1,2,3-triazole ring substituted with a 4-bromophenyl moiety. This compound is structurally distinct due to its hybrid architecture, combining a lipophilic triethoxybenzamide unit with a polar triazole ring and a halogenated aryl group. Such a design is often employed in medicinal chemistry to balance solubility, stability, and target-binding affinity .

Properties

IUPAC Name

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLYEBNSKSYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves multiple steps. One common method includes the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Notable Properties
Target Compound Triethoxybenzamide-triazole 3,4,5-Triethoxy, 4-bromophenyl, triazole Amide coupling + CuAAC High lipophilicity, potential stability
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Trimethoxybenzamide 3,4,5-Trimethoxy, 4-bromophenyl Amide coupling Hydrogen-bonded crystals, lower polarity
Compound 9c Benzimidazole-phenoxymethyl-triazole 4-Bromophenyl-thiazole, triazole CuAAC DNA-binding potential, moderate solubility
N-[7-Chloro-4-(triazolyl)quinoline]-acetamide Chloroquinoline-triazole Chloroquinoline, triazole CuAAC Antimalarial/anticancer activity

Biological Activity

N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial properties and other pharmacological effects.

Chemical Structure

The compound features a triazole ring and a triethoxybenzamide moiety, which are known to influence its biological properties. The presence of the bromophenyl group may also enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of compounds containing triazole rings often exhibit significant antimicrobial activity. For instance, studies have indicated that similar triazole derivatives demonstrate inhibitory effects against various bacterial strains:

  • Synthesis and Evaluation : In a study evaluating N-acyl-α-amino ketones, compounds with structures similar to this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Case Studies : A related compound featuring the 4-bromophenyl group was tested against plant pathogens such as Fusarium Wilt and Colletotrichum gloeosporioides. It demonstrated distinct inhibitory activities, suggesting that the bromine substituent may enhance its efficacy .

Toxicity Assessment

Toxicological studies on similar compounds indicate that they generally exhibit low toxicity profiles. For example, the acute toxicity of certain triazole derivatives was evaluated in animal models (e.g., Kunming mice), showing no significant adverse effects at tested doses . This suggests that this compound may also be safe for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of triazole-containing compounds is often linked to their structural features. The presence of functional groups such as amides and halogens can significantly affect their interaction with biological targets:

Structural Feature Effect on Activity
Triazole RingEnhances antimicrobial activity
Bromophenyl GroupPotentially increases binding affinity
Triethoxy GroupMay influence solubility and bioavailability

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